molecular formula C33H32F4IrN2O2-2 B6296068 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium CAS No. 562099-10-9

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium

Cat. No.: B6296068
CAS No.: 562099-10-9
M. Wt: 756.8 g/mol
InChI Key: PYXVTIFTFZWJMC-JKSWPDJKSA-N
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Description

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is a complex organometallic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium typically involves the coordination of iridium with the organic ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iridium.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the ligands attached to iridium are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of iridium, while substitution reactions may yield new organometallic complexes with different ligands.

Scientific Research Applications

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

    Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its unique photophysical properties.

    Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-phenylpyridine)iridium(III)
  • Tris(2-(2-pyridyl)phenyl)iridium(III)
  • Tris(2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)

Uniqueness

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is unique due to its specific ligand structure, which imparts distinct photophysical and chemical properties. These properties make it particularly suitable for applications in OLEDs and as a catalyst in organic synthesis.

Properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXVTIFTFZWJMC-JKSWPDJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32F4IrN2O2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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